N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
This compound is a thiazolidinone derivative characterized by a 4-hydroxyphenyl group, a butanamide chain, and a 1,3-thiazolidin-3-yl core substituted with a (5E)-5-[(3-methoxyphenyl)methylidene] moiety. The structure includes a sulfanylidene group at position 2 and a ketone at position 4 of the thiazolidinone ring. The (5E)-configuration of the exocyclic double bond is critical for molecular geometry and biological interactions .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-5-2-4-14(12-17)13-18-20(26)23(21(28)29-18)11-3-6-19(25)22-15-7-9-16(24)10-8-15/h2,4-5,7-10,12-13,24H,3,6,11H2,1H3,(H,22,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWVFDOLPIGPR-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, with CAS number 476666-06-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O4S2, with a molecular weight of 428.5 g/mol. The structure contains a thiazolidinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4S2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 476666-06-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in various cancer cell lines. A study indicated that modifications at the C5 position of the thiazolidinone core significantly affected the compound's cytotoxicity against human leukemia cells .
In a specific case study involving the synthesis and evaluation of novel 2-imino-4-thiazolidinone derivatives, compounds similar to our target compound exhibited G0/G1 cell cycle arrest in B16F10 melanoma cells, suggesting their potential as anticancer agents .
The proposed mechanism of action for thiazolidinone derivatives often involves the induction of apoptosis through mitochondrial pathways and cell cycle arrest. The presence of specific substituents on the thiazolidinone ring can enhance these effects by altering interactions with cellular targets .
Synthesis Methods
The synthesis of N-(4-hydroxyphenyl)-4-thiazolidinones typically involves multi-step reactions including condensation reactions and cyclization processes. The Knoevenagel condensation method is frequently employed to form these compounds by reacting thiazolidinone cores with aldehydes or ketones .
Example Synthesis Pathway:
- Knoevenagel Condensation: Reacting a thiazolidinone derivative with an appropriate aldehyde under reflux conditions.
- Cyclization: Further reactions may involve cyclization to stabilize the thiazolidinone structure.
Case Studies
- Study on Cytotoxicity:
- Pharmacological Profiling:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related thiazolidinone derivatives, focusing on substituent variations and their physicochemical implications:
Key Observations:
- Hydrophobicity (XLogP3): The target compound (predicted XLogP3 ~4.2) is more hydrophobic than the furan derivative (XLogP3 3.6) due to the 3-methoxyphenyl group’s electron-donating methoxy substituent. The morpholine-containing analogue (XLogP3 ~3.8) is less hydrophobic despite its 4-methylphenyl group, likely due to the polar morpholine moiety .
- Steric Effects: The 3-methoxyphenyl group in the target compound introduces meta-substitution steric hindrance, contrasting with para-substituted analogues (e.g., 4-methylphenyl in ), which may adopt more planar geometries .
Electronic and Geometric Properties
- Thiazolidinone Core: The sulfanylidene and ketone groups create an electron-deficient ring, enhancing reactivity toward nucleophilic targets. Substituents like 3-methoxyphenyl donate electrons via resonance, modulating electronic density .
- Double-Bond Configuration: The (5E)-configuration in the target compound minimizes steric clash between the 3-methoxyphenyl and thiazolidinone ring, whereas (Z)-isomers (e.g., ) exhibit distinct spatial arrangements affecting binding interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, and how are they addressed?
- Synthesis Steps :
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives under basic conditions (e.g., triethylamine in ethanol) .
- Step 2 : Introduction of the 3-methoxyphenylmethylidene group via Knoevenagel condensation, requiring anhydrous conditions and catalytic acetic acid .
- Step 3 : Coupling of the thiazolidinone intermediate with 4-hydroxyphenylbutanamide using carbodiimide-based coupling agents (e.g., EDCI) in DMF .
- Challenges :
- Stereoselectivity : The (5E)-configuration must be controlled during condensation; monitored via -NMR coupling constants .
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) is critical due to polar byproducts .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Workflow :
- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, thione sulfur at δ ~200 ppm in ) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 497.12) .
- X-ray Crystallography : Single-crystal diffraction resolves the (5E)-configuration and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Core Modifications : Replace the 3-methoxyphenyl group with halogenated or nitro-substituted aryl groups to assess electronic effects on bioactivity .
- Side-Chain Variations : Substitute the 4-hydroxyphenylbutanamide moiety with heterocyclic amides (e.g., pyrazole or imidazole) to evaluate steric effects .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like PPAR-γ or EGFR, validated by enzymatic assays .
- Data Analysis :
- Contradictions : If bioactivity decreases despite improved docking scores, investigate metabolic stability via microsomal assays (e.g., CYP450 inhibition) .
Q. What strategies resolve contradictory data in its reported antiproliferative activity?
- Case Study :
- Issue : Discrepancies in IC values across cell lines (e.g., MCF-7 vs. HepG2).
- Hypothesis Testing :
- Cellular Uptake : Quantify intracellular concentrations using LC-MS to rule out permeability differences .
- Target Specificity : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Experimental Design :
- Orthogonal Assays : Combine MTT assays with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 254 nm .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Methodological Resources
Q. What analytical techniques are essential for characterizing impurities in synthesized batches?
- Techniques :
- HPLC-DAD : Quantify impurities >0.1% using a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
- 2D-NMR : Resolve overlapping signals (e.g., NOESY for spatial proximity of substituents) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S content .
Q. How is the regioselectivity of the Knoevenagel condensation optimized?
- Optimization Parameters :
- Catalyst Screening : Compare yields with bases (piperidine vs. ammonium acetate) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. ethanol .
- Temperature Control : Reactions at 60°C improve E/Z selectivity (>95% E-isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
